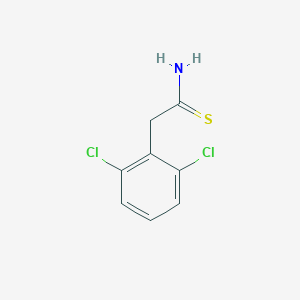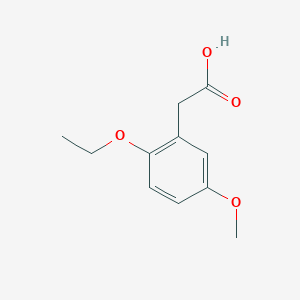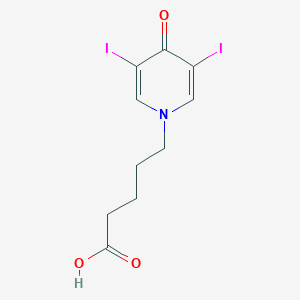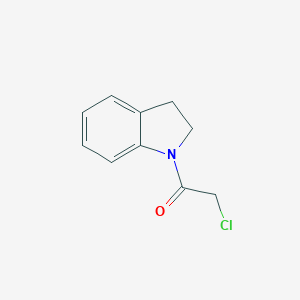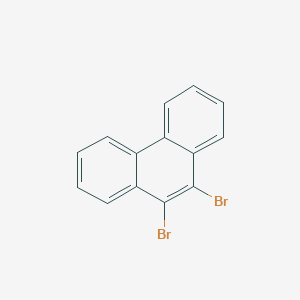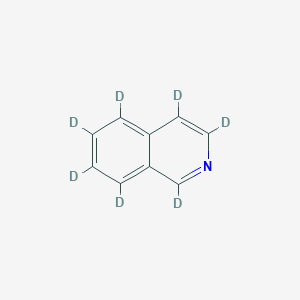
1H-Pyrrole-2,5-dione, 1-dodecyl-
Übersicht
Beschreibung
“1H-Pyrrole-2,5-dione, 1-dodecyl-” is an organic compound that belongs to the pyrrole family of compounds . It has a molecular formula of C16H27NO2 and a molecular weight of 265.39 .
Synthesis Analysis
The synthesis of 1H-Pyrrole-2,5-dione derivatives, including “1H-Pyrrole-2,5-dione, 1-dodecyl-”, can be achieved through the reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride . Other methods for the synthesis of pyrroles include the Paal-Knorr Pyrrole Synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines and sulfonamines in water in the presence of a catalytic amount of iron (III) chloride .Molecular Structure Analysis
The molecular structure of “1H-Pyrrole-2,5-dione, 1-dodecyl-” consists of a pyrrole ring attached to a dodecyl chain . The pyrrole ring is a five-membered aromatic ring with four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Pyrrole derivatives, including “1H-Pyrrole-2,5-dione, 1-dodecyl-”, can undergo a variety of chemical reactions. For instance, they can participate in the Paal-Knorr Pyrrole Synthesis, a reaction that allows the synthesis of N-substituted pyrroles under very mild reaction conditions .Physical And Chemical Properties Analysis
“1H-Pyrrole-2,5-dione, 1-dodecyl-” has a molecular weight of 265.39 and a molecular formula of C16H27NO2 . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Bioconjugation
N-Laurylmaleimide has been used in bioconjugation, a process that involves attaching two biomolecules together. In one study, N-aryl maleimides, a class of compounds that includes N-Laurylmaleimide, were synthesized as potential radio-prosthetic groups for radiolabelling peptides and proteins . The researchers found that N-aryl maleimides reacted extremely efficiently with the model amino acid N-acetyl-L-cysteine .
Synthesis of Conjugated Polymers
N-Laurylmaleimide has been used in the synthesis of conjugated polymers. These polymers are particularly interesting in the field of electro-optic materials because of their desirable properties such as electrical conductivity, nonlinear optics, and electroluminescence .
Fluorescence Emission
The p-conjugated polymers synthesized using N-Laurylmaleimide have been found to exhibit strong photoluminescence from yellow to light blue colors in tetrahydrofuran . This property makes them potentially useful in the development of organic light-emitting diodes.
Thermal Stability
Polymers synthesized using N-Laurylmaleimide have been found to exhibit higher thermal stability than the monomer and other polymers . This property makes them potentially useful in applications that require materials with high thermal stability.
Use in Diels–Alder Reaction
N-phenylmaleimide, a compound similar to N-Laurylmaleimide, has been used in a Diels–Alder reaction . Although the specific use of N-Laurylmaleimide in this context is not mentioned, it’s possible that it could be used in a similar manner.
Potential Use in Organic Transistors
Cyclic imide derivatives and their polymers, which include compounds like N-Laurylmaleimide, have been reported for use as n-type organic semiconducting materials in organic transistors .
Zukünftige Richtungen
The future directions of “1H-Pyrrole-2,5-dione, 1-dodecyl-” research could involve exploring its potential pharmacological properties, including its anti-inflammatory and antimicrobial activities . Further studies could also focus on developing more efficient synthesis methods for this compound and its derivatives.
Wirkmechanismus
Target of Action
N-Laurylmaleimide, also known as 1-dodecylpyrrole-2,5-dione, is a derivative of maleimide where the NH group is replaced with an alkyl group . The primary targets of N-Laurylmaleimide are thiol groups in proteins and peptides . It has been suggested that the β(1,3)glucan synthase, a membrane enzyme, could be a potential target of N-ethylmaleimide and some of its analogues in Candida albicans cells .
Mode of Action
N-Laurylmaleimide is reactive towards thiols and is commonly used to modify cysteine residues in proteins and peptides . This reactivity is a special feature of maleimides, which are susceptible to additions across the double bond either by Michael additions or via Diels-Alder reactions .
Biochemical Pathways
It is known that the compound can affect the flux of metabolites through metabolic pathways, ensuring that the output of the pathways meets biological demand . It is also suggested that N-Laurylmaleimide affects the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as tetrahydrofuran . This property could potentially influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
It is known that the compound can modify cysteine residues in proteins and peptides, which could potentially alter their function . Additionally, N-Laurylmaleimide has been shown to affect the biosynthesis of chitin and β(1,3)glucan, components of the fungal cell wall .
Action Environment
The action of N-Laurylmaleimide can be influenced by environmental factors. For instance, the compound was dissolved in tetrahydrofuran to precipitate the proteins present in the biofluid sample, provide a reaction environment for derivatization, and enable the use of SUPRAS as the dispersing agent . These factors could potentially influence the compound’s action, efficacy, and stability.
Eigenschaften
IUPAC Name |
1-dodecylpyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO2/c1-2-3-4-5-6-7-8-9-10-11-14-17-15(18)12-13-16(17)19/h12-13H,2-11,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLLJZNSZJHXQN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCN1C(=O)C=CC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7066223 | |
| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17616-03-4 | |
| Record name | N-Dodecylmaleimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17616-03-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017616034 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole-2,5-dione, 1-dodecyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7066223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details














Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-Laurylmaleimide facilitate the analysis of glutathione in complex biofluids?
A1: N-Laurylmaleimide plays a crucial role in this analytical method by reacting specifically with glutathione (GSH) through a thiol-maleimide derivatization. This reaction forms a stable thioether bond between the thiol group of GSH and the maleimide group of N-Laurylmaleimide []. This derivatization step serves three key purposes:
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-Chloro-3-nitroimidazo[1,2-b]pyridazine](/img/structure/B99622.png)
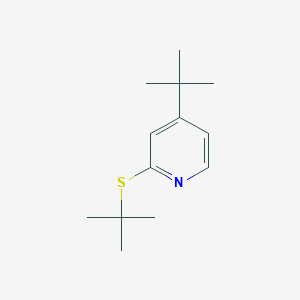
![Ethanesulfonic acid, 2-[methyl(1-oxotetradecyl)amino]-, sodium salt](/img/structure/B99626.png)

